![molecular formula C27H25FN4O3S B460299 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 354556-46-0](/img/structure/B460299.png)
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C27H25FN4O3S and its molecular weight is 504.6g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into various chemical structures such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives through reactions with different reagents like malononitrile, hydrazine hydrate, and hydroxylamine hydrochloride (Harb et al., 1989).
Synthesis of Novel Derivatives
A series of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared, starting from specific pyridine derivatives. These compounds are synthesized through a process involving reactions with N,N-dimethylaminoethylenemalonate and phosphorous oxychloride, demonstrating potential antihypertensive activity (Kumar & Mashelker, 2006).
Acetylcholinesterase Inhibition
Compounds derived from ethyl [6-amino-5-cyano-4H-pyran]-3-carboxylates showed inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential use in the treatment of conditions like Alzheimer's disease. The most potent compound in this series exhibited competitive and non-competitive inhibition of AChE (Marco et al., 2003; Marco & Carreiras, 2004).
Crystal Structure Analysis
The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined, providing insights into its molecular conformation and hydrogen interactions. This study enhances the understanding of the compound's physical and chemical properties (Kumar et al., 2018).
Synthesis under Solvent-Free Conditions
A study demonstrated an environmentally friendly method for synthesizing 6-amino-5-cyano-4-aryl-4H-pyran derivatives under solvent-free and grinding conditions, emphasizing sustainable and efficient chemical synthesis (Smits et al., 2013).
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S/c1-2-34-27(33)24-22(35-25(31)20(14-30)23(24)16-8-10-19(28)11-9-16)15-36-26-18(13-29)12-17-6-4-3-5-7-21(17)32-26/h8-12,23H,2-7,15,31H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSHDUARWJSKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-4H-pyran-3-carboxylate |
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